N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,3-dimethylphenyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to yield 4-aminobenzoic acid.
Substitution with 2,3-Dimethylphenyl Group: The 4-aminobenzoic acid is then reacted with 2,3-dimethylphenyl isocyanate under appropriate conditions to form the N-(2,3-dimethylphenyl)benzamide intermediate.
Introduction of Propan-2-yloxy Group: Finally, the N-(2,3-dimethylphenyl)benzamide intermediate is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yloxy group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzamide derivatives with various alkyl or acyl groups.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-4-hydroxybenzamide: Similar structure but lacks the propan-2-yloxy group.
N-(2,3-dimethylphenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of the propan-2-yloxy group.
N-(2,3-dimethylphenyl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of the propan-2-yloxy group.
Uniqueness
N-(2,3-dimethylphenyl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-10-8-15(9-11-16)18(20)19-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METMXRLFVVQMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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